Bastadin 20
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Overview
Description
Bastadin 20 is a natural product found in Ianthella basta with data available.
Scientific Research Applications
Modulation of the Ry1R FKBP12 Receptor Complex
Bastadin 20, along with other similar compounds, was found to exhibit activity as a modulator of the Ry1R FKBP12 receptor complex. Specifically, it has been reported to act as a selective receptor agonist, influencing calcium channels which are significant in various biological processes (Franklin et al., 1996).
Inhibition of Tumor Angiogenesis
Studies have shown that compounds like Bastadin 6, which share structural similarities with this compound, can inhibit tumor angiogenesis. This is achieved by inducing apoptosis selectively in endothelial cells, thereby inhibiting vascular growth factors necessary for tumor development (Aoki et al., 2006).
Modifying Ryanodine Receptor Activity
Bastadins, including this compound, are known to modify the activity of ryanodine receptors, which play a crucial role in cellular calcium regulation. This effect has been observed in various cell types, including neuronal cells, suggesting a potential for neurological applications (Zieminska et al., 2007).
Cytotoxic Properties and Cancer Cell Inhibition
Bastadins, including variants like Bastadin 24, have been found to possess cytotoxic properties against various human tumor cell lines. This suggests their potential use in the development of anticancer therapies (Greve et al., 2008).
Binding Affinity to Opioid Receptors
Research has also shown that certain bastadins can exhibit binding affinity to opioid receptors. While not directly related to this compound, this indicates the broad spectrum of biological activities possessed by the bastadin class of compounds (Carroll et al., 2010).
Properties
Molecular Formula |
C34H28Br4N4O8 |
---|---|
Molecular Weight |
940.2 g/mol |
IUPAC Name |
(12E,25E)-5,16,21,32-tetrabromo-4,17-dihydroxy-12,25-bis(hydroxyimino)-2,19-dioxa-10,27-diazapentacyclo[28.2.2.220,23.13,7.114,18]octatriaconta-1(32),3,5,7(38),14(37),15,17,20,22,30,33,35-dodecaene-11,26-dione |
InChI |
InChI=1S/C34H28Br4N4O8/c35-21-9-17-1-3-27(21)49-29-15-19(11-23(37)31(29)43)6-8-40-34(46)26(42-48)14-20-12-24(38)32(44)30(16-20)50-28-4-2-18(10-22(28)36)13-25(41-47)33(45)39-7-5-17/h1-4,9-12,15-16,43-44,47-48H,5-8,13-14H2,(H,39,45)(H,40,46)/b41-25+,42-26+ |
InChI Key |
GBHLAOKSDGGNNZ-RIVOPQIESA-N |
Isomeric SMILES |
C1CNC(=O)/C(=N/O)/CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)C/C(=N\O)/C(=O)NCCC4=CC(=C(C(=C4)Br)O)OC5=C(C=C1C=C5)Br)Br)O)Br |
Canonical SMILES |
C1CNC(=O)C(=NO)CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)CC(=NO)C(=O)NCCC4=CC(=C(C(=C4)Br)O)OC5=C(C=C1C=C5)Br)Br)O)Br |
Synonyms |
astadin 20 bastadin-20 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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